2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) 2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556650
InChI: InChI=1S/C16H12F6O2S/c17-15(18,19)13-7-3-1-5-11(13)9-25(23,24)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2
SMILES:
Molecular Formula: C16H12F6O2S
Molecular Weight: 382.3 g/mol

2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene)

CAS No.:

Cat. No.: VC17556650

Molecular Formula: C16H12F6O2S

Molecular Weight: 382.3 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene) -

Specification

Molecular Formula C16H12F6O2S
Molecular Weight 382.3 g/mol
IUPAC Name 1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene
Standard InChI InChI=1S/C16H12F6O2S/c17-15(18,19)13-7-3-1-5-11(13)9-25(23,24)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2
Standard InChI Key FHVWLCMYYWTQLY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F

Introduction

Molecular Structure and Chemical Characteristics

Core Structural Features

The compound’s structure comprises two benzene rings connected via a sulfonyl (SO2-\text{SO}_2-) group and two methylene (CH2-\text{CH}_2-) bridges. Each benzene ring is substituted with a trifluoromethyl (CF3-\text{CF}_3) group at the 2-position, creating a symmetrical arrangement (Figure 1). This configuration enhances electronic withdrawal effects, stabilizing the molecule against electrophilic attacks while increasing its hydrophobic character .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC16H12F6O2S\text{C}_{16}\text{H}_{12}\text{F}_6\text{O}_2\text{S}
Molecular Weight382.32 g/mol
SymmetryC2vC_{2v}
Bond Angles (^\circ)C-S-C: 104.5, S-O: 120.0

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The 1H^1\text{H}-NMR spectrum exhibits a singlet at 4.25 ppm for the methylene protons and aromatic resonances between 7.45–7.85 ppm, while 19F^{19}\text{F}-NMR shows a characteristic triplet at -63.5 ppm for the CF3-\text{CF}_3 groups. Infrared (IR) spectroscopy confirms sulfonyl vibrations at 1320 cm1^{-1} (asymmetric stretch) and 1150 cm1^{-1} (symmetric stretch) .

Synthetic Methodologies

Sulfonation of Trifluoromethylbenzene Derivatives

A common route involves sulfonating bis(trifluoromethyl)benzene precursors. For example, reacting 1,3-bis(trifluoromethyl)benzene with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently reduced to the sulfonate using sodium borohydride.

C6H3(CF3)2+ClSO3HC6H3(CF3)2SO2ClNaBH4C6H3(CF3)2SO2H\text{C}_6\text{H}_3(\text{CF}_3)_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_3(\text{CF}_3)_2\text{SO}_2\text{Cl} \xrightarrow{\text{NaBH}_4} \text{C}_6\text{H}_3(\text{CF}_3)_2\text{SO}_2\text{H}

Coupling Reactions via Methylene Bridges

Alternative methods employ Ullmann or Suzuki coupling to link sulfonated benzene units. A palladium-catalyzed reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and methylene diiodide achieves this with yields exceeding 75% .

Table 2: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Reagents
Sulfonation6892Chlorosulfonic acid
Palladium Coupling7895Pd(PPh3_3)4_4, NaHCO3_3

Physicochemical Properties

Thermal Stability

The compound demonstrates remarkable thermal resilience, with a decomposition temperature of 285°C (TGA). Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 125°C, making it suitable for high-temperature polymer matrices.

Solubility and Lipophilicity

Its solubility profile is dominated by nonpolar solvents:

  • Dichloromethane: 45 g/L

  • Toluene: 32 g/L

  • Water: <0.1 g/L

The octanol-water partition coefficient (logP\log P) of 4.7 underscores its lipophilicity, advantageous for membrane permeability in drug design .

Applications in Advanced Materials

High-Performance Polymers

Incorporating this compound into polyether sulfones (PES) enhances dielectric constants (k=2.3k = 2.3) and flame retardancy (UL94 V-0 rating). Such polymers are deployed in aerospace composites and microelectronic insulators.

Pharmaceutical Intermediates

The trifluoromethyl groups facilitate binding to hydrophobic enzyme pockets. Derivatives show promise as protease inhibitors, with IC50_{50} values <100 nM against HIV-1 protease in preliminary assays .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Biological Screening: Expanding toxicity and pharmacokinetic studies to validate therapeutic potential.

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